molecular formula C7H4ClFO3 B1603609 5-Chloro-4-fluoro-2-hydroxybenzoic acid CAS No. 189283-52-1

5-Chloro-4-fluoro-2-hydroxybenzoic acid

Cat. No. B1603609
M. Wt: 190.55 g/mol
InChI Key: DDRJDFULMKUQRV-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a fluorinated benzoic acid building block used as an intermediate for synthesizing liquid crystals and APIs .


Synthesis Analysis

The synthesis of similar compounds involves a ring-opening polymerisation of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide . The synthesis of 2-FLUORO-5-HYDROXYBENZOIC ACID, a similar compound, is from 5-Bromo-2-fluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of 5-Chloro-4-fluoro-2-hydroxybenzoic acid is C7H4ClFO3 . The InChI code is 1S/C7H4ClFO3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) and the InChI key is DDRJDFULMKUQRV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesizing mesogens used in liquid crystal . The reaction initiates with a ring-opening polymerisation of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-4-fluoro-2-hydroxybenzoic acid is 190.55600 . The exact mass is 189.98300 . The melting point is 200-201°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). It enables the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This approach is significant for drug discovery, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications (Křupková et al., 2013).

Plant Disease Resistance

Salicylic acid and its derivatives, including chloro and fluoro substituted compounds, are key in inducing plant defenses against pathogens through a mechanism known as systemic acquired resistance (SAR). The structure-activity relationship of these compounds has been studied, revealing that fluorinated or chlorinated derivatives in specific positions enhance the induction of pathogenesis-related proteins and resistance to tobacco mosaic virus, offering a pathway to develop new plant protection agents (Silverman et al., 2005).

Hydroxyl Radical Prevention

A novel fluorometric method using fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity of phenolic antioxidants. This research is critical for understanding the antioxidant properties of compounds, including derivatives of hydroxybenzoic acid, which could have implications in developing treatments for diseases caused by oxidative stress (Ou et al., 2002).

Crystallographic Studies

Crystal structures of benzoic acid derivatives have been determined using X-ray powder diffraction, providing insights into the nature of intermolecular interactions and the impact of various substitutions on the molecular structure and properties. This research is fundamental for the design of new materials with specific physicochemical properties (Pramanik et al., 2019).

Safety And Hazards

The safety information for similar compounds indicates that they may be harmful by inhalation, in contact with skin, and if swallowed . They may cause serious eye damage and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling these compounds .

properties

IUPAC Name

5-chloro-4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJDFULMKUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622558
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-hydroxybenzoic acid

CAS RN

189283-52-1
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.93 g (0.01 mole) of 5-chloro-2,4-difluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1-methyl-2-pyrrolidone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. After the completion of the reaction, part of 1-methyl-2-pyrrolidone was recovered. The resulting reaction mixture was diluted with 500 ml of water and then subjected to precipitation with a 10% aqueous hydrochloric acid solution. The resulting crystals were collected by filtration, washed with water, and dried to obtain 1.76 g of 5-chloro-4-fluorosalicylic acid. The isolated yield was 92.1% relative to the 5-chloro-2,4-difluorobenzoic acid used.
Quantity
1.93 g
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20 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Umezu, F Tabuchi, Y Kimura - Journal of fluorine chemistry, 2003 - Elsevier
… 5-Chloro-4-fluoro-2-hydroxybenzoic acid (2c) was given in 87.6% yield (1.67 g), mp 200.0–201.2 C. The 60 MHz 1 H NMR (DMSO-d6 + CDCl 3 ) δ: 6.79 (d, J=10.3 Hz, 1H), 7.92 (d, J=…
Number of citations: 9 www.sciencedirect.com
R Li, Z Zhang, S Huang, K Peng, H Jiang… - European Journal of …, 2023 - Elsevier
… Compound 19 (30 mg, 45.5%) was prepared as a white solid according to general procedure, starting from 5-chloro-4-fluoro-2-hydroxybenzoic acid and 4-aminobenzotrifluoride. H …
Number of citations: 2 www.sciencedirect.com

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